molecular formula C24H24N2O2 B11039325 4,4,8-trimethyl-6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

4,4,8-trimethyl-6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B11039325
M. Wt: 372.5 g/mol
InChI Key: KKZMJSFSTCKQNA-UHFFFAOYSA-N
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Description

4,4,8-trimethyl-6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines elements of indole and quinoline, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,8-trimethyl-6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multicomponent reactions (MCRs). These reactions are known for their efficiency and sustainability, as they combine multiple starting materials in a single step to produce the desired compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The process is optimized for high yield and cost-effectiveness, often using automated systems to control reaction conditions and ensure consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

4,4,8-trimethyl-6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinoline derivatives, while reduction may yield indole derivatives .

Mechanism of Action

The mechanism of action of 4,4,8-trimethyl-6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole and quinoline derivatives, such as:

Uniqueness

What sets 4,4,8-trimethyl-6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione apart is its unique combination of indole and quinoline structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

6,11,11-trimethyl-9-[(2-methyl-2,3-dihydroindol-1-yl)methyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

InChI

InChI=1S/C24H24N2O2/c1-14-9-18-17(13-25-15(2)11-16-7-5-6-8-20(16)25)12-24(3,4)26-21(18)19(10-14)22(27)23(26)28/h5-10,12,15H,11,13H2,1-4H3

InChI Key

KKZMJSFSTCKQNA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1CC3=CC(N4C5=C3C=C(C=C5C(=O)C4=O)C)(C)C

Origin of Product

United States

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